molecular formula C11H14O B1607005 3-(2-Methoxy-5-methylphenyl)-1-propene CAS No. 55469-26-6

3-(2-Methoxy-5-methylphenyl)-1-propene

Cat. No.: B1607005
CAS No.: 55469-26-6
M. Wt: 162.23 g/mol
InChI Key: NUQQWFHFQLTZEM-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)-1-propene is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)-1-propene typically involves the alkylation of 2-methoxy-5-methylphenol with an appropriate alkylating agent under basic conditions. The reaction can be carried out using reagents such as potassium carbonate and a suitable solvent like acetone. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3-(2-Methoxy-5-methylphenyl)propanoic acid.

    Reduction: Formation of 3-(2-Methoxy-5-methylphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)-1-propene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-1-propene
  • 3-(2-Methylphenyl)-1-propene
  • 3-(2-Methoxy-4-methylphenyl)-1-propene

Uniqueness

3-(2-Methoxy-5-methylphenyl)-1-propene is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted applications and makes it a valuable compound in various research domains.

Properties

IUPAC Name

1-methoxy-4-methyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-5-10-8-9(2)6-7-11(10)12-3/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQQWFHFQLTZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324525
Record name 1-Methoxy-4-methyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55469-26-6
Record name 55469-26-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-4-methyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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